1-(8-Oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea
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Overview
Description
1-(8-Oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features an oxaspirodecane core, which is a bicyclic system containing an oxygen atom, and a urea moiety linked to a prop-2-enoxyethyl group. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxaspirodecane Core: This can be achieved through a Prins/pinacol cascade reaction, where an aldehyde reacts with a cyclobutanol derivative in the presence of a Lewis acid catalyst.
Introduction of the Urea Moiety: The oxaspirodecane intermediate is then reacted with an isocyanate to form the urea linkage.
Attachment of the Prop-2-enoxyethyl Group: Finally, the urea derivative is alkylated with a prop-2-enoxyethyl halide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enoxyethyl group, where nucleophiles replace the alkoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(8-Oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-(8-oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The spirocyclic structure allows for unique binding interactions, which can lead to selective inhibition of target enzymes or receptors. Pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A structurally related compound with a nitrogen atom in the spirocyclic core.
Oxaspiro[4.5]decan-1-one: Another related compound with a ketone functionality in the spirocyclic system.
Uniqueness: 1-(8-Oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea is unique due to its combination of an oxaspirodecane core and a urea moiety linked to a prop-2-enoxyethyl group. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(8-oxaspiro[4.5]decan-4-yl)-3-(2-prop-2-enoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-9-19-12-8-16-14(18)17-13-4-3-5-15(13)6-10-20-11-7-15/h2,13H,1,3-12H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOONELAXWBEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCNC(=O)NC1CCCC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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